
(S)-4-苯基-3-丙酰氧唑烷-2-酮
描述
Synthesis Analysis
The synthesis of (S)-4-Phenyl-3-propionyloxazolidin-2-one derivatives involves several key steps, including cyclization, rearrangement, and conjugate addition reactions. For instance, the synthesis of oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one involves starting from benzyl-N-Boc-(3R)-aminobutanoate, cyclization into the corresponding trans-(2S,3R)-2-carboxybenzyl-3-methyl-N-Boc-aziridine, and rearrangement to trans-(4S,5R)-4-carboxybenzyl-5-methyl oxazolidin-2-one, catalyzed by Sn(OTf)2 (Lucarini & Tomasini, 2001).
Molecular Structure Analysis
X-ray diffraction has been used to determine the crystal structures of derivatives of 3-benzyl-2-phenyl-1,3,2-oxazaphospholidin-2-ones, revealing variations in conformation and weak intermolecular interaction networks, such as π/π stacking against CH/π hydrogen bonds (Hattab et al., 2010).
Chemical Reactions and Properties
(S)-4-Phenyl-3-propionyloxazolidin-2-one undergoes various chemical reactions, including conjugate addition of lithiated derivatives to cinnamoyl derivatives, leading to enantiomerically pure 1,4-diols with high yields and diastereoselectivities (Gaul & Seebach, 2002). The compound also serves as a chiral auxiliary in the synthesis of carboxylic acid derivatives, showcasing its versatility in organic synthesis (Vo, Ciula, & Gooding, 2003).
Physical Properties Analysis
The physical properties of (S)-4-Phenyl-3-propionyloxazolidin-2-one derivatives are closely related to their molecular structure. Crystallographic studies provide insights into the conformation and orientation of the carbonyl groups and substituents, which can influence the compound's physical properties (Chavda et al., 2006).
Chemical Properties Analysis
The chemical properties of (S)-4-Phenyl-3-propionyloxazolidin-2-one are characterized by its reactivity in various chemical reactions. It acts as a chiral auxiliary and reacts with different substrates to produce stereoselectively enriched products. Its ability to undergo reactions such as electrochemical carboxylation highlights its utility in creating complex organic molecules with high enantioselectivity (Feroci, Inesi, Orsini, & Palombi, 2002).
科学研究应用
不对称合成:
- 与您的查询密切相关的化合物(R)-4-苯基-5,5-二甲基-恶唑烷-2-酮,作为立体选择性共轭加成的有效手性助剂。它已被用于抗真菌和抗菌化合物的不对称合成中,如(-)-Aplysillamide B (Davies, Sanganee, & Szolcsányi, 1999)。
氨基酸衍生物的合成:
- 一种衍生物(2R)-4-亚甲基-2-苯基-3-丙酰氧唑烷-5-酮,用于通过区域特异性和立体选择性环加成反应合成受保护的异噁唑啉氨基酸 (Kelly‐Basetti 等,1994)。
抗菌剂:
- 恶唑烷酮类是一类化合物,包括(S)-4-苯基-3-丙酰氧唑烷-2-酮,因其独特的细菌蛋白质合成抑制机制而闻名。新型恶唑烷酮类似物已显示出对各种临床上重要的人类病原体具有有效的体外抗菌活性 (Zurenko 等,1996)。
在烯醇烷基化和迈克尔加成中的应用:
- 4-取代-5,5-二甲基恶唑烷-2-酮,可从 α-氨基酸获得,是立体选择性烯醇烷基化和连接的 N-酰基部分的共轭加成的有效手性助剂 (Davies & Sanganee, 1995)。
抗菌和细胞毒活性:
- 合成的化合物将氮杂环酮和噻唑烷酮部分与吲哚核连接起来,包括(S)-4-苯基-3-丙酰氧唑烷-2-酮的衍生物,显示出显着的抗菌、抗分枝杆菌和细胞毒活性 (Saundane & Walmik, 2013)。
荧光化合物的合成:
- 带有手性辅助异氰酸酯,包括(S)-4-苯基-3-丙酰氧唑烷-2-酮的衍生物,已被用于合成强荧光化合物 (Tang & Verkade, 1996)。
用于胆固醇抑制的酶促合成:
- 已经开发出使用(S)-3-[5-(4-氟苯基)-5-羟基-戊酰基]-4-苯基-恶唑烷-2-酮的有效酶促方法,该方法是胆固醇吸收抑制剂依泽替米贝合成的中间体 (Singh, Goel, Rai, & Banerjee, 2013)。
环加成的不对称助剂:
- (R)-4-苯基恶唑烷-2-硫酮,类似于(S)-4-苯基-3-丙酰氧唑烷-2-酮,已被开发为环加成反应的高效手性助剂 (Robiette, Cheboub-Benchaba, Peeters, & Marchand-Brynaert, 2003)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(4S)-4-phenyl-3-propanoyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-11(14)13-10(8-16-12(13)15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZVFKRBBHHHSX-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(COC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1[C@H](COC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373071 | |
| Record name | (S)-4-Phenyl-3-propionyloxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Phenyl-3-propionyloxazolidin-2-one | |
CAS RN |
184363-66-4 | |
| Record name | (4S)-3-(1-Oxopropyl)-4-phenyl-2-oxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184363-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-4-Phenyl-3-propionyloxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




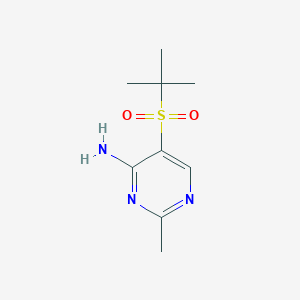
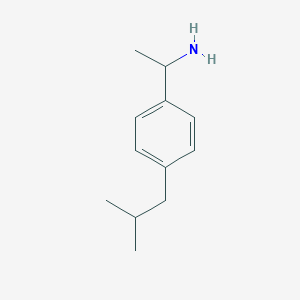
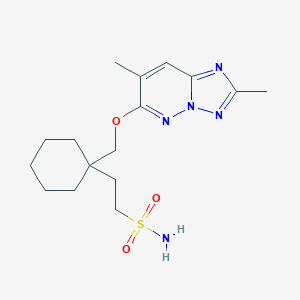

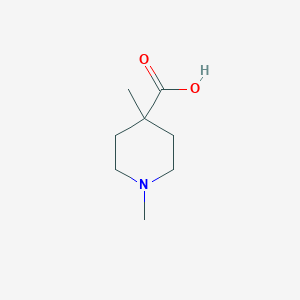
![N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B70678.png)

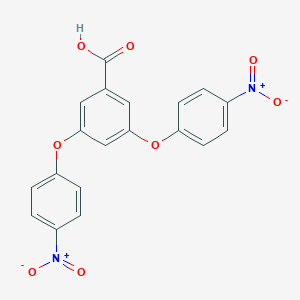
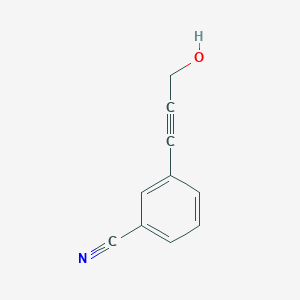
![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)


